molecular formula C8H17N B13329058 2,2,4,4-Tetramethylpyrrolidine CAS No. 83933-70-4

2,2,4,4-Tetramethylpyrrolidine

Cat. No.: B13329058
CAS No.: 83933-70-4
M. Wt: 127.23 g/mol
InChI Key: FZIVTGCLMQWUJT-UHFFFAOYSA-N
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Description

2,2,4,4-Tetramethylpyrrolidine is a chemical compound with the molecular formula C9H19N. It is a derivative of pyrrolidine, characterized by the presence of four methyl groups attached to the nitrogen-containing five-membered ring. This compound is known for its stability and unique steric properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,4-tetramethylpyrrolidine can be achieved through several methods. One common approach involves the reaction of isobutyryl chloride with ammonia in the presence of a catalyst. The reaction typically proceeds under reflux conditions, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical processes. One method includes the use of triethylamine and zinc powder as catalysts, with the reaction carried out under controlled temperature and pressure conditions. The product is then purified through distillation and crystallization techniques to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

2,2,4,4-Tetramethylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,2,4,4-Tetramethylpyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a stabilizing agent in pharmaceutical formulations.

    Industry: Utilized in the production of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of 2,2,4,4-tetramethylpyrrolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic processes, influencing reaction pathways and product formation. Additionally, the steric properties of the compound allow it to modulate the activity of enzymes and other biological molecules .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound, lacking the four methyl groups.

    2,2,5,5-Tetramethylpyrrolidine: A similar compound with methyl groups at different positions.

    N-Methylpyrrolidine: A derivative with a single methyl group attached to the nitrogen atom.

Uniqueness

2,2,4,4-Tetramethylpyrrolidine is unique due to its high steric hindrance and stability. The presence of four methyl groups provides significant steric protection, making it less reactive compared to its analogs. This property is particularly valuable in applications requiring stable and inert compounds .

Properties

IUPAC Name

2,2,4,4-tetramethylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-7(2)5-8(3,4)9-6-7/h9H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIVTGCLMQWUJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(NC1)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90510007
Record name 2,2,4,4-Tetramethylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90510007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83933-70-4
Record name 2,2,4,4-Tetramethylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90510007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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